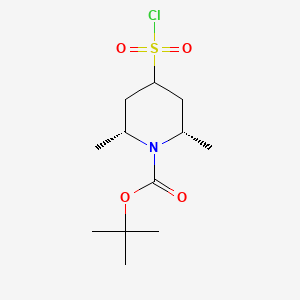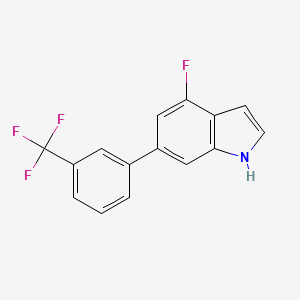![molecular formula C10H17IO B13079648 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a hydroxyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbicyclo[2.2.1]hept-2-ene.
Iodination: The double bond in the starting material is subjected to iodoetherification using N-iodosuccinimide (NIS) in acetonitrile, leading to the formation of the iodomethyl group.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include deiodinated compounds and alkanes.
Applications De Recherche Scientifique
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used to study the effects of bicyclic structures on biological systems.
Industrial Applications:
Mécanisme D'action
The mechanism by which 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on the specific application:
In Organic Reactions: The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
In Biological Systems: The compound may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the iodomethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks both the iodomethyl and methyl groups at the 2-position.
Uniqueness
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution reactions are desired.
Propriétés
Formule moléculaire |
C10H17IO |
|---|---|
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17IO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
Clé InChI |
WWEVMGCCXOXQML-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1(CI)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)



![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)





![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
